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Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow

fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] While JAK inhibitors like

ruxolitinib have been a cornerstone of treatment, a significant portion of patients develop

resistance or intolerance, highlighting the urgent need for novel therapeutic strategies.[1][2] TP-
3654 (also known as Nuvisertib) is an investigational, orally bioavailable, and selective inhibitor

of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, that has shown

promise in preclinical and clinical studies for patients with ruxolitinib-resistant myelofibrosis.[3]

[4][5]

Core Mechanism of Action
PIM1 kinase is a serine/threonine kinase that is highly expressed in hematologic malignancies,

including myelofibrosis.[4][6][7] It plays a crucial role in cell survival, proliferation, and apoptosis

by modulating the activity of several signaling pathways, including PI3K/AKT and JAK/STAT.[7]

[8] In myelofibrosis, the hyperactive JAK/STAT signaling, often driven by mutations like

JAK2V617F, MPLW515L, or CALR, leads to the upregulation of PIM1.[1][2] PIM1, in turn,

promotes cell proliferation and survival and contributes to the fibrotic process.

TP-3654 selectively inhibits PIM1 kinase, leading to several downstream effects that counteract

the pathology of myelofibrosis.[1][6] Preclinical studies have demonstrated that TP-3654
treatment leads to the inhibition of mTORC1, MYC, and TGF-β signaling pathways in

hematopoietic cells with the JAK2V617F mutation.[1][2] This multi-pronged attack results in
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reduced cell proliferation, induction of apoptosis in malignant cells, and attenuation of bone

marrow fibrosis.[1][9][10]
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Fig. 1: Simplified signaling pathway of TP-3654 in myelofibrosis.
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Preclinical Efficacy
TP-3654 has demonstrated significant anti-myelofibrotic activity in various preclinical models.

In Vitro Studies
In vitro studies using hematopoietic cell lines expressing myelofibrosis-associated mutations

(JAK2V617F and MPLW515L) have shown that TP-3654 effectively reduces cell proliferation

and induces apoptosis.[1][9] Notably, TP-3654 acts synergistically with the JAK inhibitor

ruxolitinib to induce apoptosis in these cells.[1][9]

Cell Line Mutation Effect of TP-3654 Reference

BA/F3-EpoR-

JAK2V617F
JAK2V617F

Reduced proliferation,

induced apoptosis
[1][9]

BA/F3-MPLW515L MPLW515L Reduced proliferation [1]

HEL JAK2V617F
Reduced proliferation,

induced apoptosis
[1][9]

UKE-1 JAK2V617F
Reduced proliferation,

induced apoptosis
[9]

SET-2 JAK2V617F Reduced proliferation [1]

In Vivo Murine Models
Studies in murine models of myelofibrosis induced by JAK2V617F and MPLW515L mutations

have shown that TP-3654, both as a monotherapy and in combination with ruxolitinib, leads to

significant reductions in splenomegaly, leukocytosis, and bone marrow fibrosis.[1][2][9] The

combination therapy, in particular, resulted in a more profound abrogation of bone marrow

fibrosis compared to either agent alone.[1][2][9]
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Mouse Model Treatment Key Findings Reference

Jak2V617F TP-3654

Reduced leukocytosis,

splenomegaly, and

bone marrow fibrosis

[1][2][9]

Jak2V617F TP-3654 + Ruxolitinib

Greater reduction in

spleen size,

normalization of blood

counts, abrogation of

bone marrow fibrosis

[1][9]

MPLW515L TP-3654

Reduced leukocytosis,

splenomegaly, and

bone marrow fibrosis

[1][2]

MPLW515L TP-3654 + Ruxolitinib

Greater reduction in

splenomegaly and

bone marrow fibrosis

[1]

Clinical Development and Efficacy
TP-3654 is currently being evaluated in a global Phase 1/2 clinical trial (NCT04176198) in

patients with primary or secondary myelofibrosis who are relapsed, refractory, or intolerant to

JAK inhibitors.[3][4] Preliminary data from this study have been encouraging, demonstrating a

favorable safety profile and early signs of clinical activity.[3]

Safety and Tolerability
TP-3654 has been generally well-tolerated, with no dose-limiting toxicities observed at the

doses and regimens assessed so far.[3][4] The most common adverse events are mild to

moderate (Grade 1/2) gastrointestinal issues such as diarrhea, nausea, and vomiting, which

have been transient and manageable with supportive care.[3][7][10] Importantly, TP-3654 has

shown limited myelosuppressive effects, with mean hemoglobin and platelet counts remaining

stable throughout the treatment period.[3][7]

Clinical Activity
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Preliminary efficacy data from the Phase 1/2 study have shown promising results in a heavily

pre-treated patient population.[3]

Efficacy Endpoint Result Reference

Spleen Volume Reduction

(SVR) ≥ 35%
20% of evaluable patients [3]

Spleen Volume Reduction

(SVR) ≥ 25%
30% of evaluable patients [3]

Spleen Volume Reduction

(SVR) ≥ 10%
55% of evaluable patients [3]

Total Symptom Score (TSS)

Improvement ≥ 50%
55% of patients [3]

Bone Marrow Fibrosis

Reduction

Reduction of at least one

grade observed in some

patients

[6][8]

Responses to TP-3654 have been observed as early as four weeks after treatment initiation

and have been durable, with some patients remaining on therapy for over a year.[3]

Furthermore, treatment with TP-3654 has been associated with a broad reduction in

inflammatory cytokines, and the degree of cytokine reduction correlates with improvements in

total symptom scores.[3][6][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Cell Proliferation and Apoptosis Assays
Objective: To assess the effect of TP-3654 on the proliferation and apoptosis of hematopoietic

cells expressing myelofibrosis-associated mutations.

Workflow:
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In Vitro Assay Workflow

Culture hematopoietic cell lines
(e.g., BA/F3-EpoR-JAK2V617F, HEL)

Treat cells with varying
concentrations of TP-3654,
Ruxolitinib, or combination

Incubate for a defined period
(e.g., 5 days for proliferation,

shorter for apoptosis)

Assess cell proliferation
(e.g., viable cell counts,

MTT assay)

Measure apoptosis
(e.g., Annexin V/PI staining

by flow cytometry)

Analyze data to determine
IC50 values and synergy

Click to download full resolution via product page

Fig. 2: Experimental workflow for in vitro cell-based assays.

Methodology:

Cell Culture: Murine Ba/F3-EpoR cells expressing JAK2V617F or human JAK2V617F-

positive HEL and UKE-1 cells are cultured in appropriate media supplemented with growth

factors.

Treatment: Cells are treated with a range of concentrations of TP-3654 (e.g., 0.5-1.0 μM)

and/or ruxolitinib.[9] A vehicle control (DMSO) is also included.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611452?utm_src=pdf-body-img
https://www.benchchem.com/product/b611452?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/78/13_Supplement/1874/626239/Abstract-1874-The-PIM-kinase-inhibitor-TP-3654
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proliferation Assessment: Cell proliferation is assessed over a period of 5 days by

performing viable cell counts.[1]

Apoptosis Assessment: Apoptosis is measured after a shorter treatment duration. This can

be done by staining cells with Annexin V and propidium iodide (PI) followed by analysis using

flow cytometry.

Synergy Analysis: To determine if TP-3654 and ruxolitinib act synergistically, a formal drug

interaction analysis is performed on the apoptosis data.[1]

In Vivo Murine Myelofibrosis Model Studies
Objective: To evaluate the in vivo efficacy of TP-3654 alone or in combination with ruxolitinib in

a murine model of myelofibrosis.

Methodology:

Animal Model: Homozygous JAK2V617F knock-in mice are used as a model for

myelofibrosis.[9]

Treatment: Mice are treated with vehicle, TP-3654, ruxolitinib, or a combination of TP-3654
and ruxolitinib.

Monitoring: White blood cell (WBC) and neutrophil counts are monitored regularly.

Endpoint Analysis: At the end of the treatment period, spleen size and weight are measured.

Bone marrow and spleen tissues are collected for histopathological analysis.

Fibrosis Assessment: Bone marrow and spleen sections are stained to assess the degree of

fibrosis.

Gene Expression Analysis: RNA sequencing can be performed on purified hematopoietic

stem and progenitor cells (LSK cells) from treated mice to identify changes in gene

expression and affected signaling pathways.[9]

Future Directions
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The promising preliminary data for TP-3654 in ruxolitinib-resistant myelofibrosis pave the way

for further clinical investigation. The ongoing Phase 1/2 study is exploring TP-3654 as a

monotherapy and in combination with ruxolitinib and another JAK inhibitor, momelotinib.[4][5]

These combination studies are particularly exciting, as preclinical data suggest a synergistic

effect between PIM1 and JAK inhibition, potentially leading to deeper and more durable

responses, including further improvements in bone marrow fibrosis and cytopenias.[2][5] The

potential for TP-3654 to address the unmet needs of patients with myelofibrosis who have

failed or are intolerant to JAK inhibitors is a significant area of ongoing research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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